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molecular formula C8H14O4 B075507 Butane-2,3-diyl diacetate CAS No. 1114-92-7

Butane-2,3-diyl diacetate

Cat. No. B075507
M. Wt: 174.19 g/mol
InChI Key: VVSAAKSQXNXBML-UHFFFAOYSA-N
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Patent
US04093633

Procedure details

Diacetoxybutene which had been prepared by catalytically reacting butadiene, acetic acid and an oxygen-containing gas with a palladium-based catalyst at 80° to 100° C, was hydrogenated in the presence of a palladium catalyst carried on activated carbon to produce diacetoxybutane having the composition set forth below. The resulting diacetoxybutane was then hydrolyzed in the presence of a cation exchange resin, DIAION SK1B, (trade mark, manufactured by Mitsubishi Chemical Industries Ltd.) at about 60° C and subjected to distillation to prepare crude 1,4-butanediol, which contained 98.5 % by weight of 1,4-butanediol, 0.7 % by weight of high boiling substances and 0.8 % by weight of other substances.
Name
Diacetoxybutene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:5]([O:9][C:10](=[O:12])[CH3:11])=[CH:6][CH2:7]C)(=O)C.[CH2:13]=CC=C.O=O.[C:19]([OH:22])(=[O:21])[CH3:20]>[Pd]>[C:10]([O:9][CH:5]([CH:6]([O:21][C:19](=[O:22])[CH3:20])[CH3:7])[CH3:13])(=[O:12])[CH3:11]

Inputs

Step One
Name
Diacetoxybutene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(=CCC)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 80° to 100° C

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C)C(C)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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